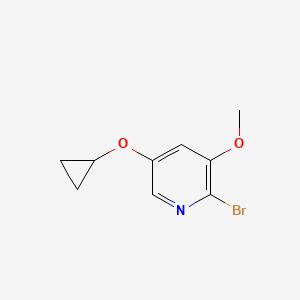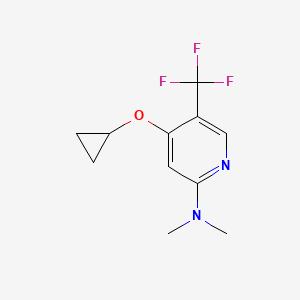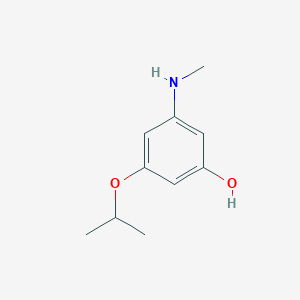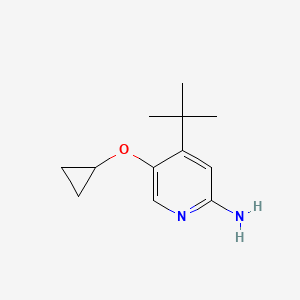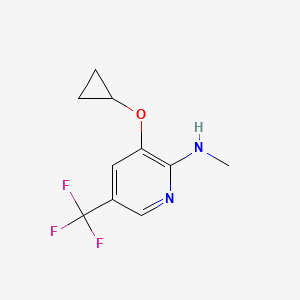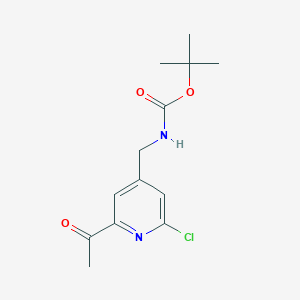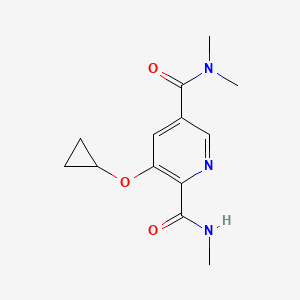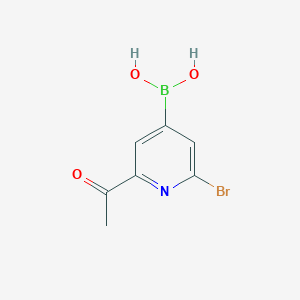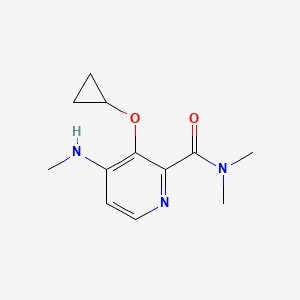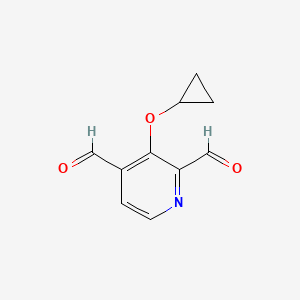
3-Cyclopropoxypyridine-2,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C10H9NO3 It features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two aldehyde groups at the 2- and 4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde typically involves the cyclopropanation of pyridine derivatives followed by formylation reactions. One common method includes the reaction of 3-cyclopropoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde groups at the 2- and 4-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxypyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: 3-Cyclopropoxypyridine-2,4-dicarboxylic acid.
Reduction: 3-Cyclopropoxypyridine-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxypyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The cyclopropoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in substitution reactions. The compound’s interactions with biological molecules, such as enzymes, can be studied to understand its potential biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxypyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dinitro: Similar structure but with nitro groups instead of aldehyde groups.
Uniqueness
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is unique due to the presence of both cyclopropoxy and aldehyde functional groups on the pyridine ring
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-cyclopropyloxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-4-11-9(6-13)10(7)14-8-1-2-8/h3-6,8H,1-2H2 |
InChI-Schlüssel |
ZKBUGYYIWVKYRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



